Ethyl pivaloylacetate

Description

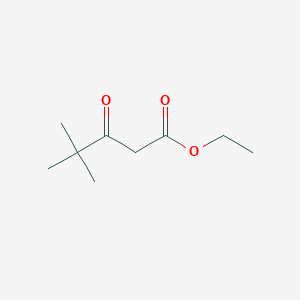

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,4-dimethyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-12-8(11)6-7(10)9(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYNTIDSHCJIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066161 | |

| Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17094-34-7 | |

| Record name | Ethyl pivaloylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pivaloylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 4,4-dimethyl-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PIVALOYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHZ3L061FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Ethyl pivaloylacetate from diethyl malonate

An In-depth Technical Guide to the Synthesis of Ethyl Pivaloylacetate from Diethyl Malonate

Introduction

This compound is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules.[1][2] Its synthesis from diethyl malonate is a classic example of C-acylation and subsequent decarboxylation, a fundamental transformation in synthetic chemistry. This guide provides a detailed overview of the synthesis, including the reaction mechanism, a comprehensive experimental protocol, and quantitative data for researchers, scientists, and professionals in drug development.

Overall Synthetic Pathway

The synthesis of this compound from diethyl malonate is typically achieved in a two-step process. The first step is the C-acylation of diethyl malonate with pivaloyl chloride.[1] This reaction is facilitated by a strong base, such as sodium ethoxide, which deprotonates the acidic α-hydrogen of diethyl malonate to form a reactive enolate.[1] This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride to form diethyl pivaloylmalonate.[1]

The second step involves the selective decarboxylation of one of the ethoxycarbonyl groups from the intermediate diethyl pivaloylmalonate to yield the final product, this compound.[1] This transformation is a crucial step in malonic ester synthesis for producing β-keto esters.[1][3]

Reaction Mechanism

The core of this synthesis involves the formation of a carbanion intermediate from diethyl malonate, which then participates in a nucleophilic acyl substitution with pivaloyl chloride. The subsequent removal of one ester group drives the formation of the stable β-keto ester.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The following experimental procedure is based on established synthetic methods for preparing this compound from diethyl malonate.[4]

Step 1: Acylation of Diethyl Malonate

-

Preparation of Sodium Ethoxide: In a suitable reaction vessel, prepare a solution of sodium ethoxide by dissolving 9.66 g (0.42 g-atom) of sodium metal in 150 ml of absolute ethanol.[4]

-

Initial Reaction Mixture: Dissolve 64 g (0.4 mol) of diethyl malonate in 350 ml of xylene isomers.[4]

-

Enolate Formation: Add the freshly prepared sodium ethoxide solution to the diethyl malonate solution with stirring at ambient temperature.[4]

-

Solvent Removal: Remove the ethanol from the reaction mixture by distillation.[4]

-

Acylation: Cool the mixture to 50°C and add 53 g (0.4 mol) of pivaloyl chloride dropwise over one hour while stirring. Continue to stir the resulting slurry for an additional hour.[4]

Step 2: Decarboxylation and Product Isolation

-

Filtration: Filter the reaction mixture to remove the sodium chloride precipitate.[4]

-

Second Base Treatment: Prepare dry sodium ethoxide by dissolving 9.29 g (0.4 g-atom) of sodium in 250 ml of absolute ethanol and evaporating the solvent to dryness. Add the filtrate from the previous step to this dry sodium ethoxide.[4]

-

Reaction: Stir the mixture for 90 minutes at 50°C.[4]

-

Acidification and Extraction: Acidify the mixture with dilute hydrochloric acid. Separate the organic phase and dry it over anhydrous magnesium sulfate.[4]

-

Purification: Evaporate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data from the experimental protocol.

| Parameter | Value | Reference |

| Reactants | ||

| Diethyl Malonate | 64 g (0.4 mol) | [4] |

| Pivaloyl Chloride | 53 g (0.4 mol) | [4] |

| Reagents & Solvents | ||

| Sodium (for Step 1) | 9.66 g (0.42 g-atom) | [4] |

| Absolute Ethanol (for Step 1) | 150 ml | [4] |

| Xylene Isomers | 350 ml | [4] |

| Sodium (for Step 2) | 9.29 g (0.4 g-atom) | [4] |

| Absolute Ethanol (for Step 2) | 250 ml | [4] |

| Product | ||

| This compound Yield | 86% (0.343 mol) | [4] |

| Boiling Point | 167°C at 65 mbar | [4] |

Experimental Workflow Visualization

The logical flow of the experimental procedure can be visualized as follows.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from diethyl malonate is a robust and high-yielding process. The methodology relies on the principles of enolate chemistry, specifically the C-acylation of a malonic ester followed by a targeted decarboxylation. The detailed protocol and quantitative data presented provide a solid foundation for the laboratory-scale production of this important synthetic intermediate. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for achieving the reported high yield.

References

- 1. Diethyl Pivaloylmalonate CAS 22524-02-3 [benchchem.com]

- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

- 3. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

An In-depth Technical Guide to Ethyl Pivaloylacetate (CAS: 17094-34-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl pivaloylacetate, with the Chemical Abstracts Service (CAS) number 17094-34-7, is a β-keto ester recognized for its utility in biocatalysis and synthetic chemistry.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, with a particular focus on its role as a substrate in enzymatic assays. The information presented herein is intended to support researchers and professionals in the fields of biochemistry, organic synthesis, and drug development.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a fruity odor.[3] It is an organic compound belonging to the ester class.[3] A summary of its key quantitative properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 17094-34-7 | [2][3] |

| Molecular Formula | C₉H₁₆O₃ | [3] |

| Molecular Weight | 172.22 g/mol | [2] |

| Boiling Point | 88-90 °C at 10 mmHg | [2] |

| Density | 0.967 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.432 | [2] |

| Flash Point | 78 °C (172.4 °F) - closed cup | [2] |

| Solubility | Limited solubility in water, soluble in organic solvents. | [3] |

Synthesis of this compound

Two primary methods for the synthesis of this compound are detailed below.

Experimental Protocol 1: Synthesis from Diethyl Malonate

This method involves the reaction of diethyl malonate with pivaloyl chloride.

Materials:

-

Diethyl malonate

-

Xylene isomers

-

Sodium

-

Absolute ethanol

-

Pivaloyl chloride

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 64 g (0.4 mol) of diethyl malonate in 350 ml of a mixture of xylene isomers.

-

Prepare a solution of sodium ethoxide by dissolving 9.66 g (0.42 g-atom) of sodium in 150 ml of absolute ethanol.

-

Add the sodium ethoxide solution to the diethyl malonate solution with stirring at ambient temperature.

-

Remove the ethanol by distillation.

-

Cool the mixture to 50 °C and add 53 g (0.4 mol) of pivaloyl chloride with stirring over one hour.

-

Stir the resulting slurry for an additional hour.

-

Filter the mixture to remove sodium chloride.

-

Prepare a fresh batch of dry sodium ethoxide by dissolving 9.29 g (0.4 g-atom) of sodium in 250 ml of absolute ethanol and evaporating to dryness.

-

Add the filtrate from step 7 to the dry sodium ethoxide.

-

Stir the mixture for 90 minutes at 50 °C.

-

Acidify the mixture with dilute hydrochloric acid.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent using a rotary evaporator.

-

Purify the product by vacuum distillation to yield this compound (boiling point 167 °C at 65 mbar).[4]

Experimental Protocol 2: Synthesis from Pinacolone

This alternative synthesis route utilizes pinacolone as a starting material.

Materials:

-

Sodium hydride (80% solution in paraffin oil)

-

Diethyl carbonate

-

Hexamethylphosphoric acid triamide

-

Pinacolone (92%)

Procedure:

-

Suspend 325 g of sodium hydride (80% in paraffin oil) in a mixture of 2500 cc of diethyl carbonate and 500 cc of hexamethylphosphoric acid triamide.

-

Slowly add 500 g of pinacolone (92%) dropwise while maintaining the temperature between 45 °C and 50 °C.

-

Upon completion of the addition, continue with the appropriate workup procedure to isolate the this compound.[5]

Applications in Research and Drug Development

The primary application of this compound in a research context is as a substrate for ketoreductase (KRED) enzymes.[1][2]

Role in Ketoreductase Assays

This compound serves as a model β-ketoester to evaluate the activity and stereoselectivity of ketoreductases.[1][2] These enzymes are crucial in the synthesis of chiral alcohols, which are important building blocks for many pharmaceuticals. The assay typically involves monitoring the oxidation of the cofactor NADPH to NADP⁺, which can be measured spectrophotometrically.[6]

Experimental Protocol: Ketoreductase Activity Assay

This protocol outlines a general method for determining the activity of a ketoreductase using this compound as the substrate.

Materials:

-

Ketoreductase enzyme solution

-

This compound

-

NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

-

Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the buffer solution, a known concentration of NADPH (e.g., 0.2 mM), and a specific concentration of this compound (e.g., 10 mM).

-

Initiate the reaction by adding a small volume of the ketoreductase enzyme solution to the cuvette.

-

Immediately begin monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Record the absorbance at regular time intervals.

-

The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).[6]

Below is a diagram illustrating the workflow of this key experiment.

Caption: Workflow for determining ketoreductase activity.

Safety Information

This compound is a combustible liquid and should be handled with appropriate safety precautions.[2][7]

Table 2: Safety and Handling of this compound

| Parameter | Information | Reference(s) |

| Hazard Statements | Combustible liquid. | [8] |

| Precautionary Statements | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | [8] |

| Personal Protective Equipment (PPE) | Eyeshields, gloves, and a suitable respirator filter (e.g., type ABEK (EN14387)). | [2] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. | [7] |

Conclusion

This compound is a valuable chemical intermediate with well-defined properties and synthesis routes. Its primary significance in the fields of research and drug development lies in its role as a substrate for the characterization of ketoreductase enzymes. The experimental protocols provided in this guide offer a foundation for its synthesis and application in enzymatic assays. Adherence to appropriate safety measures is essential when handling this combustible compound.

References

- 1. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]

- 2. Screening methods for enzyme-mediated alcohol oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a novel NADH-specific aldo-keto reductase using sequence and structural homologies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. This compound | 17094-34-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Physical properties of Ethyl 4,4-dimethyl-3-oxopentanoate

An In-depth Technical Guide on the Physical Properties of Ethyl 4,4-dimethyl-3-oxopentanoate

This technical guide provides a comprehensive overview of the core physical properties of Ethyl 4,4-dimethyl-3-oxopentanoate, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical research. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the characterization of the compound.

Chemical Identity

-

Chemical Name: Ethyl 4,4-dimethyl-3-oxopentanoate

-

Synonyms: Ethyl pivaloylacetate, 4,4-Dimethyl-3-oxopentanoic acid ethyl ester

-

CAS Number: 17094-34-7

-

Molecular Formula: C₉H₁₆O₃[1]

-

Molecular Weight: 172.22 g/mol [1]

-

Chemical Structure:

Quantitative Physical Properties

The physical properties of Ethyl 4,4-dimethyl-3-oxopentanoate are summarized in the table below. These values have been compiled from various chemical databases and supplier specifications.

| Property | Value | Conditions |

| Boiling Point | 88-90 °C | at 10 mmHg[2] |

| 198.87 °C | at 760 mmHg (Predicted)[1] | |

| Density | 0.967 g/mL | at 20 °C[2] |

| 0.969 g/cm³ | Not Specified[1] | |

| Refractive Index (n_D) | 1.432 | at 20 °C[1] |

| Flash Point | 78 °C | Closed cup[2] |

| Vapor Pressure | 0.352 mmHg | at 25 °C[1] |

Spectroscopic Data

| Spectroscopy | Expected/Reported Features |

| ¹H NMR | Expected signals include a triplet and a quartet for the ethyl group, a singlet for the methylene protons adjacent to the carbonyl groups, and a singlet for the tert-butyl protons. |

| ¹³C NMR | Expected signals include peaks for the carbonyl carbons (ketone and ester), the tert-butyl carbons, the methylene carbon, and the ethyl group carbons. |

| Infrared (IR) | Characteristic strong absorption bands are expected for the C=O stretching vibrations of the ketone and the ester functional groups. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of alkoxy and other functional groups. |

Experimental Protocols

The following sections detail the standard experimental methodologies for the determination of the key physical and spectroscopic properties of liquid organic compounds like Ethyl 4,4-dimethyl-3-oxopentanoate.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small quantity of liquid is the capillary method.

Apparatus:

-

Thiele tube or oil bath

-

Thermometer (calibrated)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube, with its open end downwards, is placed into the test tube containing the liquid.

-

The test tube is attached to the thermometer and placed in the Thiele tube or oil bath.

-

The apparatus is heated slowly and uniformly.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Constant temperature bath

Procedure:

-

The clean, dry pycnometer is weighed empty (m₁).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped, and placed in a constant temperature bath to reach thermal equilibrium.

-

The pycnometer is removed from the bath, carefully dried on the outside, and weighed again (m₂).

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

The pycnometer filled with the reference liquid is weighed (m₃).

-

The density of the sample liquid (ρ_sample) is calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Dropper

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The knob is turned to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.

-

The refractive index is read directly from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).

-

A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard (e.g., TMS) may be added.

-

The solution is placed in an NMR tube, and the spectrum is acquired by pulsing the sample with radiofrequency waves in a strong magnetic field.

Infrared (IR) Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr), or an Attenuated Total Reflectance (ATR) accessory can be used.

-

The sample is scanned with infrared radiation, and the absorption is measured as a function of wavenumber.

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer.

-

A small amount of the sample is introduced into the instrument, where it is ionized. Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z), and a mass spectrum is generated.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of Ethyl 4,4-dimethyl-3-oxopentanoate.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Ethyl Pivaloylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl pivaloylacetate, a β-keto ester of interest in various chemical syntheses. This document outlines the expected vibrational frequencies, provides a detailed experimental protocol for spectral acquisition, and illustrates key concepts through logical diagrams.

Core Concepts in the IR Spectroscopy of this compound

This compound, with its characteristic β-dicarbonyl moiety, exists in a tautomeric equilibrium between its keto and enol forms. This equilibrium is a crucial factor in interpreting its infrared spectrum. The keto form typically predominates, but the presence of the enol tautomer can give rise to distinct spectral features.

The primary functional groups contributing to the IR spectrum of this compound are the ester and ketone carbonyl groups (C=O), C-H bonds of the ethyl and pivaloyl groups, and the C-O bonds of the ester.

Predicted Infrared Absorption Data

While a publicly available, fully annotated IR spectrum of this compound is not readily accessible, a detailed prediction of its characteristic absorption bands can be compiled from the analysis of its functional groups and comparison with structurally similar compounds. The following table summarizes the expected vibrational frequencies for the dominant keto tautomer.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2975 - 2870 | Medium | C-H stretch | Alkyl (pivaloyl & ethyl) |

| ~1745 | Strong | C=O stretch | Ester carbonyl |

| ~1715 | Strong | C=O stretch | Ketone carbonyl |

| 1480 - 1465 | Medium | C-H bend (asymmetrical) | CH₃ |

| 1395 - 1365 | Medium | C-H bend (symmetrical) | CH₃ (tert-butyl) |

| 1250 - 1180 | Strong | C-O stretch | Ester |

| 1100 - 1000 | Medium | C-C stretch | Skeleton |

Note: The presence of the enol form would be indicated by a broad O-H stretching band in the region of 3400-2400 cm⁻¹ and a C=C stretching vibration around 1650-1580 cm⁻¹. The relative intensities of the keto and enol bands can be influenced by factors such as solvent polarity and temperature.

Experimental Protocol for FT-IR Analysis

This section details a standard operating procedure for acquiring a high-quality Fourier-Transform Infrared (FT-IR) spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) accessory.

I. Instrumentation and Materials

-

FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

-

This compound (liquid).

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

-

Gloves and safety glasses.

II. Spectrometer Setup and Background Collection

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself. The background scan is typically performed over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

III. Sample Analysis

-

Place a small drop of this compound directly onto the center of the ATR crystal.

-

If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum using the same parameters as the background scan.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

IV. Data Processing and Interpretation

-

The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound.

Logical Relationships and Workflows

The following diagrams illustrate the key conceptual frameworks for the IR spectroscopic analysis of this compound.

In-Depth Mass Spectrometry Analysis of Ethyl Pivaloylacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of Ethyl pivaloylacetate ((CH₃)₃CCOCH₂COOC₂H₅), a β-ketoester of interest in various chemical and pharmaceutical research domains. This document outlines the predicted fragmentation patterns under electron ionization, presents quantitative mass spectral data, details experimental protocols for analysis, and provides visual representations of the fragmentation pathways and analytical workflow.

Predicted Mass Spectrum and Fragmentation Data

While a publicly available mass spectrum for this compound is not readily accessible, a detailed fragmentation pattern can be predicted based on the known mass spectrometric behavior of structurally similar compounds, such as ethyl esters and β-keto esters. The fragmentation is expected to be driven by the presence of the carbonyl groups, the ethyl ester functionality, and the bulky tert-butyl group.

The primary fragmentation mechanisms anticipated are alpha-cleavage (cleavage of the C-C bond adjacent to a carbonyl group) and McLafferty rearrangement. The molecular ion peak ([M]⁺) for this compound, with a molecular weight of 172.22 g/mol , is expected at an m/z of 172.

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures.

| m/z | Proposed Fragment Ion | Structure | Fragmentation Pathway |

| 157 | [M - CH₃]⁺ | [(CH₃)₂C(CO)CH₂COOC₂H₅]⁺ | Loss of a methyl radical from the tert-butyl group. |

| 129 | [M - C₃H₇]⁺ | [COCH₂COOC₂H₅]⁺ | Loss of a propyl radical from the tert-butyl group. |

| 115 | [M - C₄H₉]⁺ | [COCH₂COOC₂H₅]⁺ | Loss of the tert-butyl radical. |

| 101 | [C₄H₉CO]⁺ | (CH₃)₃C-C≡O⁺ | Alpha-cleavage at the keto-carbonyl group, loss of CH₂COOC₂H₅ radical. |

| 85 | [M - C₂H₅O - CO]⁺ or [C₄H₉CO]⁺ | [(CH₃)₃CCOCH₂]⁺ or (CH₃)₃C-C≡O⁺ | Complex rearrangement and cleavage. |

| 57 | [C₄H₉]⁺ | (CH₃)₃C⁺ | Cleavage of the bond between the tert-butyl group and the carbonyl, forming a stable tert-butyl cation. This is expected to be the base peak. |

| 45 | [C₂H₅O]⁺ | [CH₃CH₂O]⁺ | Cleavage of the ester bond. |

| 29 | [C₂H₅]⁺ | [CH₃CH₂]⁺ | Fragmentation of the ethyl group. |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is a complex process involving multiple pathways. The key fragmentation routes are visualized in the following diagram.

Caption: Proposed Fragmentation Pathway of this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

3.1. Sample Preparation

-

Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as ethyl acetate or dichloromethane.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Matrix: For analysis of this compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) should be employed to isolate the analyte and minimize matrix interference. The final extract should be reconstituted in the same solvent used for the standard solutions.

3.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

GC Column: A non-polar or medium-polarity capillary column is recommended. A suitable option is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

3.3. Data Analysis

-

Peak Identification: The chromatographic peak corresponding to this compound will be identified based on its retention time, which should be consistent with the injection of a pure standard under the same analytical conditions.

-

Mass Spectrum Interpretation: The mass spectrum of the identified peak will be recorded. The molecular ion and the characteristic fragment ions should be compared with the predicted data in Section 1.

-

Quantification: For quantitative analysis, a calibration curve can be constructed by plotting the peak area of a characteristic ion (e.g., the base peak at m/z 57) against the concentration of the standard solutions. The concentration of this compound in unknown samples can then be determined from this calibration curve.

Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted in the following diagram.

Caption: General Workflow for GC-MS Analysis.

This guide provides a foundational understanding of the mass spectrometric analysis of this compound. For specific applications, optimization of the sample preparation and instrumental parameters may be necessary to achieve the desired sensitivity and selectivity.

An In-Depth Technical Guide to the Keto-Enol Tautomerism of Ethyl Pivaloylacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the keto-enol tautomerism of ethyl pivaloylacetate, a β-ketoester of significant interest in synthetic and medicinal chemistry. The document details the synthesis of this compound, explores the theoretical underpinnings of its tautomeric equilibrium, and presents a thorough analysis of the factors influencing the relative stability of the keto and enol forms, including solvent effects and temperature. Detailed experimental protocols for the characterization of this equilibrium using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are provided. Quantitative data, including spectroscopic characteristics of both tautomers, are summarized in structured tables for ease of reference. Furthermore, this guide employs Graphviz visualizations to illustrate the tautomeric equilibrium, experimental workflows, and the mechanistic pathways of tautomerization.

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds such as this compound, this equilibrium is particularly significant as the enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is sensitive to a variety of factors, including the structure of the compound, the solvent, and the temperature.[1][2] A thorough understanding of the keto-enol tautomerism of this compound is crucial for controlling its reactivity in synthetic applications and for understanding its potential interactions in biological systems, a key consideration in drug development.

This compound, also known as ethyl 4,4-dimethyl-3-oxopentanoate, is a β-ketoester characterized by the presence of a bulky tert-butyl group.[3] This structural feature influences the steric and electronic environment of the molecule, thereby affecting the position of the keto-enol equilibrium. This guide will delve into the specific tautomeric behavior of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the Claisen condensation reaction. One specific procedure is the reaction of diethyl malonate with pivaloyl chloride in the presence of a strong base like sodium ethoxide.[4]

Experimental Protocol: Synthesis from Diethyl Malonate[5]

Materials:

-

Diethyl malonate

-

Xylene

-

Sodium metal

-

Absolute ethanol

-

Pivaloyl chloride

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve diethyl malonate (0.4 mol) in 350 ml of xylene.

-

Prepare a solution of sodium ethoxide by dissolving sodium (0.42 g-atom) in 150 ml of absolute ethanol.

-

Add the sodium ethoxide solution to the diethyl malonate solution with stirring at ambient temperature.

-

Remove the ethanol by distillation.

-

Cool the mixture to 50°C and add pivaloyl chloride (0.4 mol) dropwise over one hour with continuous stirring.

-

Stir the resulting slurry for an additional hour.

-

Filter the mixture to remove the precipitated sodium chloride.

-

Prepare a fresh batch of dry sodium ethoxide by dissolving sodium (0.4 g-atom) in 250 ml of absolute ethanol and evaporating to dryness.

-

Add the filtrate from step 7 to the dry sodium ethoxide and stir for 90 minutes at 50°C.

-

Acidify the mixture with dilute hydrochloric acid.

-

Separate the organic phase and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

A similar synthetic route involves the reaction of pinacolone with diethyl carbonate in the presence of sodium hydride.[5]

The Keto-Enol Tautomeric Equilibrium

This compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by the formation of a six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the ester carbonyl oxygen.

Factors Influencing the Equilibrium

The position of the keto-enol equilibrium is dictated by several factors:

-

Solvent Polarity: The equilibrium often shifts towards the less polar tautomer in nonpolar solvents and the more polar tautomer in polar solvents.[2] For many β-dicarbonyl compounds, the enol form, with its intramolecular hydrogen bond, is less polar than the keto form. Consequently, the percentage of the enol tautomer is generally higher in nonpolar solvents.[2]

-

Temperature: The effect of temperature on the equilibrium is governed by the enthalpy of tautomerization (ΔH°). By studying the equilibrium constant at different temperatures, the thermodynamic parameters of the process can be determined.[6]

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can disrupt the intramolecular hydrogen bond of the enol form, thereby shifting the equilibrium towards the keto form.[1]

-

Conjugation and Steric Effects: The bulky tert-butyl group in this compound introduces steric hindrance, which can influence the relative stability of the tautomers. The enol form benefits from a conjugated π-system, which contributes to its stability.[7]

Quantitative Analysis and Data Presentation

A precise understanding of the keto-enol equilibrium requires quantitative data. While specific experimental data for the keto-enol equilibrium of this compound is not extensively available in the literature, the following tables present the expected spectroscopic characteristics based on the analysis of similar β-ketoesters like ethyl acetoacetate and general principles of spectroscopy.

Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound Tautomers

| Functional Group | Keto Tautomer | Enol Tautomer |

| -C(CH₃)₃ | ~1.1 | ~1.2 |

| -OCH₂CH₃ (CH₃) | ~1.2 | ~1.2 |

| -OCH₂CH₃ (CH₂) | ~4.1 | ~4.1 |

| -COCH₂CO- | ~3.4 | - |

| =CH- | - | ~5.0 |

| Enolic -OH | - | ~12.0 |

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound Tautomers

| Carbon Atom | Keto Tautomer | Enol Tautomer |

| -C (CH₃)₃ | ~27 | ~28 |

| -C(C H₃)₃ | ~44 | ~43 |

| -OCH₂C H₃ | ~14 | ~14 |

| -OC H₂CH₃ | ~61 | ~60 |

| -COC H₂CO- | ~52 | - |

| =C H- | - | ~90 |

| Ester C =O | ~168 | ~173 |

| Ketone C =O | ~208 | - |

| =C -OH | - | ~180 |

Note: Chemical shifts are approximate and can vary with solvent.

Table 3: Predicted IR Absorption Frequencies (cm⁻¹) for this compound Tautomers

| Vibrational Mode | Keto Tautomer | Enol Tautomer |

| C=O Stretch (Ketone) | ~1725 | - |

| C=O Stretch (Ester) | ~1745 | ~1650 |

| C=C Stretch | - | ~1615 |

| O-H Stretch (intramolecular H-bond) | - | 2500-3200 (broad) |

Note: Frequencies are approximate and can be influenced by the physical state and solvent.

Experimental Protocols for Tautomerism Analysis

NMR Spectroscopy for Quantitative Analysis

Proton NMR (¹H NMR) spectroscopy is a powerful technique for quantifying the ratio of keto and enol tautomers in solution, as the interconversion is typically slow on the NMR timescale.[8]

Experimental Workflow:

Detailed Protocol:

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, benzene-d₆) at a known concentration (typically 0.1-0.5 M).

-

NMR Acquisition: Acquire high-resolution ¹H NMR spectra for each sample. Ensure the spectrometer is properly shimmed to obtain sharp signals.

-

Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Peak Assignment: Identify the characteristic signals for the keto and enol forms based on their chemical shifts and multiplicities (refer to Table 1).

-

Integration: Carefully integrate the area of well-resolved, non-overlapping peaks corresponding to each tautomer. For example, the methylene protons (-COCH₂CO-) of the keto form and the vinylic proton (=CH-) of the enol form are suitable for integration.

-

Calculation of Equilibrium Constant: Calculate the mole fraction of each tautomer from the integrated areas, accounting for the number of protons giving rise to each signal. The equilibrium constant (Keq) is then calculated as the ratio of the enol concentration to the keto concentration.

-

Thermodynamic Analysis (Optional): Repeat the measurements at several different temperatures. A plot of ln(Keq) versus 1/T (a van 't Hoff plot) will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R, allowing for the determination of the standard enthalpy and entropy of tautomerization.

Infrared (IR) Spectroscopy for Qualitative Analysis

IR spectroscopy can be used to qualitatively identify the presence of both keto and enol tautomers by observing their characteristic vibrational frequencies.[9]

Procedure:

-

Acquire the IR spectrum of a neat sample of this compound or a solution in a suitable solvent (e.g., CCl₄).

-

Identify the characteristic absorption bands for the keto form, specifically the two distinct C=O stretching frequencies for the ketone and ester groups.

-

Identify the characteristic absorption bands for the enol form, including the broad O-H stretch due to intramolecular hydrogen bonding, and the C=C and conjugated C=O stretching frequencies.

Mechanistic Pathways of Tautomerization

The interconversion between the keto and enol forms can be catalyzed by either acid or base.

Conclusion

The keto-enol tautomerism of this compound is a dynamic equilibrium influenced by a delicate interplay of structural and environmental factors. The bulky pivaloyl group imparts unique steric and electronic characteristics that modulate the position of this equilibrium. This technical guide has provided a detailed framework for understanding, analyzing, and quantifying the tautomeric behavior of this compound. The experimental protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling precise control over reaction conditions and a deeper understanding of the molecule's properties. Further research to obtain more extensive experimental data on the solvent and temperature dependence of the keto-enol equilibrium for this specific compound is encouraged to refine our understanding.

References

- 1. quora.com [quora.com]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. This compound | 17094-34-7 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Starting Materials for Beta-Ketoester Synthesis

For Researchers, Scientists, and Drug Development Professionals

Beta-ketoesters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including pharmaceuticals, natural products, and specialty chemicals. Their synthetic utility stems from the unique reactivity conferred by the presence of both a ketone and an ester functional group, separated by a methylene unit. This guide provides a comprehensive overview of the key starting materials and core synthetic strategies for the preparation of beta-ketoesters, with a focus on practical experimental details and quantitative data to inform laboratory practice.

Core Synthetic Strategies and Key Starting Materials

The synthesis of beta-ketoesters primarily revolves around a few robust and widely applicable methodologies. The choice of starting material is intrinsically linked to the chosen synthetic route. The most prominent methods include the Claisen condensation of esters, the acylation of ketone enolates, and the reaction of ketones with carbonates.

Claisen Condensation of Esters

The Claisen condensation is a cornerstone of carbon-carbon bond formation and a direct route to beta-ketoesters. This reaction involves the base-mediated self-condensation of two molecules of an ester possessing at least one α-hydrogen.

-

Key Starting Materials: Esters with at least two α-hydrogens. Simple esters like ethyl acetate are common starting points.

-

Core Principle: A strong base, typically the sodium alkoxide corresponding to the alcohol portion of the ester, is used to deprotonate the α-carbon of one ester molecule, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide ion yields the β-ketoester. The reaction is driven to completion by the deprotonation of the resulting β-ketoester, which has a more acidic α-hydrogen between the two carbonyl groups.[1][2][3]

A "crossed" Claisen condensation, involving two different esters, can also be employed. To achieve a single product in good yield, one of the esters should not have any α-hydrogens (e.g., ethyl benzoate, ethyl formate), thus serving only as the electrophile.[3]

Caption: Workflow for the Claisen condensation.

Acylation of Ketone Enolates

A highly versatile and regioselective method for preparing β-ketoesters involves the acylation of a pre-formed ketone enolate with an appropriate acylating agent. This approach offers greater control compared to the Claisen condensation, particularly for the synthesis of more complex β-ketoesters.

-

Key Starting Materials:

-

Ketones: A wide range of ketones can be used, including cyclic and acyclic variants. The regioselectivity of enolate formation is a key consideration.

-

Acylating Agents: Common acylating agents include:

-

Dialkyl Carbonates (e.g., diethyl carbonate, dimethyl carbonate): These are effective for introducing a carbalkoxy group at the α-position of a ketone.

-

Acyl Chlorides (e.g., benzoyl chloride): These are highly reactive and can be used for the introduction of various acyl groups.

-

Ethyl Chloroformate: This reagent is specifically used for the introduction of a carbethoxy group.[4]

-

-

-

Core Principle: The ketone is first deprotonated with a strong base (e.g., sodium hydride, sodium ethoxide, lithium diisopropylamide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of the acylating agent.

Caption: Workflow for the acylation of a ketone enolate.

Quantitative Data Presentation

The following tables summarize representative yields for the synthesis of β-ketoesters using the aforementioned methods with various substrates.

Table 1: Yields for the Claisen Condensation of Esters

| Ester 1 | Ester 2 | Base | Solvent | Yield (%) | Reference |

| Ethyl acetate | Ethyl acetate | NaOEt | Ethanol | ~75 | [2] |

| Ethyl propanoate | Ethyl propanoate | NaOEt | Ethanol | 60-70 | General textbook yields |

| Ethyl acetate | Ethyl benzoate | NaOEt | Ethanol | 50-55 | General textbook yields |

| Ethyl isobutyrate | Ethyl benzoate | NaH | THF | 85 | General textbook yields |

Table 2: Yields for the Acylation of Ketone Enolates

| Ketone | Acylating Agent | Base | Solvent | Yield (%) | Reference |

| Acetone | Diethyl carbonate | NaOEt | Ethanol | ~70 | [5] |

| Cyclohexanone | Diethyl carbonate | NaH | Benzene | 85 | [6] |

| Cycloheptanone | Diethyl carbonate | KOBu-t | Benzene | 40 | [6] |

| Cyclooctanone | Diethyl carbonate | NaH | Benzene | 85 | [6] |

| Cyclononanone | Diethyl carbonate | NaH | Benzene | 85 | [6] |

| Cyclodecanone | Diethyl carbonate | NaH | Benzene | 95 | [6] |

| Cyclododecanone | Diethyl carbonate | NaH | Benzene | 90 | [6] |

| Pinacolone | Diethyl carbonate | NaH | HMPT/Benzene | 91 | [7] |

| Diethyl ketone | Diethyl carbonate | NaH | HMPT/Benzene | 72 | [7] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl Benzoylacetate via Acylation of Ethyl Acetoacetate

This protocol details the synthesis of ethyl benzoylacetate from ethyl acetoacetate and benzoyl chloride, followed by hydrolysis.

Part A: Preparation of Ethyl Benzoylacetoacetate

-

Apparatus Setup: In a 5-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, place 3.4 L of dry benzene, 195 g (1.5 moles) of ethyl acetoacetate, and 34.5 g (1.5 gram atoms) of clean sodium.

-

Reaction: Heat the mixture on a steam cone with stirring and allow it to reflux gently for 24 hours.

-

Addition of Acylating Agent: After cooling the suspension slightly, add 263 g (1.9 moles) of benzoyl chloride over a period of three hours.

-

Reflux: Reflux the mixture with stirring for an additional eight hours.

-

Work-up: Cool the reaction mixture to room temperature and add 375 g of cracked ice. After thorough shaking, separate the benzene layer. Wash the organic layer with 75 cc of 5% sodium bicarbonate solution, dry with sodium sulfate, and distill off the benzene.

-

Purification: Distill the residue in vacuo. The fraction boiling at 142–148°C/6 mm is collected. The yield is 223–263 g (63–75%).

Part B: Hydrolysis of Ethyl Benzoylacetoacetate to Ethyl Benzoylacetate

-

Solution Preparation: Dissolve 32 g (0.6 mole) of ammonium chloride in 150 cc of water in a 500-cc Erlenmeyer flask, and add 10 cc (0.15 mole) of aqueous ammonia (sp. gr. 0.9).

-

Reaction: Warm the solution to 42°C and quickly add 58.5 g (0.25 mole) of ethyl benzoylacetoacetate at 20°C. Shake the mixture and maintain it in a water bath at 42°C for exactly ten minutes.

-

Quenching and Extraction: Rapidly cool the flask in an ice bath. Extract the solution twice with 100-cc portions of ether.

-

Drying and Purification: Dry the ether solution with anhydrous magnesium sulfate. Distill off the ether, and then distill the residue in vacuo. The yield is 37.0–37.5 g (77–78%) of ethyl benzoylacetate, boiling at 132–137°C/4 mm.

Protocol 2: Dieckmann Condensation for the Synthesis of 2-Carbethoxycyclooctanone

This protocol describes the intramolecular Claisen condensation (Dieckmann condensation) of a diester to form a cyclic β-ketoester.

-

Apparatus Setup: A 1-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a 250-ml. dropping funnel, and a reflux condenser. All apparatus should be oven-dried.

-

Preparation of Base: Place 24 g. (0.6 mole) of a 60% dispersion of sodium hydride in mineral oil in the flask and wash it free of mineral oil with three 100-ml. portions of benzene.

-

Reaction Mixture: To the sodium hydride, add 400 ml of benzene followed by 71 g (0.6 mole) of diethyl carbonate.

-

Addition of Diester: Heat the mixture to reflux, and add a solution of 38 g (0.3 mole) of cyclooctanone in 100 ml of benzene dropwise from the dropping funnel over 3–4 hours.

-

Completion of Reaction: After the addition is complete, allow the mixture to reflux until the evolution of hydrogen ceases (15–20 minutes).

-

Work-up: Cool the reaction mixture in an ice bath and cautiously add 40 ml of glacial acetic acid, followed by 200 ml of water. Separate the benzene layer, and wash it successively with 100 ml of water, 100 ml of 5% sodium bicarbonate solution, and 100 ml of saturated sodium chloride solution.

-

Purification: Dry the benzene solution over anhydrous magnesium sulfate, remove the solvent by distillation, and distill the residue under reduced pressure. The yield of 2-carbethoxycyclooctanone is 49-51 g (82–85%), b.p. 95–97°C/1 mm.[6]

Protocol 3: Synthesis of a β-Ketoester from a Ketone and Diethyl Carbonate

This protocol outlines the general procedure for the synthesis of a β-ketoester starting from a ketone and diethyl carbonate using sodium hydride as the base.

-

Preparation of Base: Wash 4.55 g (0.1 moles) of a 53% dispersion of sodium hydride in mineral oil with anhydrous hexane and dry under a nitrogen atmosphere.

-

Reaction Setup: To the dried sodium hydride, add 11.8 g (0.1 moles) of diethyl carbonate in 12.5 ml of anhydrous ether.

-

Addition of Ketone: Stir the mixture under nitrogen and add 8.6 g (0.05 mole) of 5-(2-methyl-1,3-dioxolan-2-yl)-2-pentanone dropwise over two hours, maintaining a gentle reflux.

-

Reflux: Continue refluxing for an additional 1.5 hours after the addition is complete.

-

Quenching: Cool the solution in an ice bath, add 20 ml of anhydrous ether and 2 ml of absolute ethyl alcohol, and stir for 45 minutes to destroy any unreacted sodium hydride.

-

Work-up: Dilute the suspension with an equal volume of ether and add it to a rapidly stirred mixture of 6 ml of glacial acetic acid and 200 ml of ice water.

-

Extraction and Purification: Separate the ethereal layer, and extract the aqueous layer twice more with ether. Wash the combined organic extracts with saturated sodium bicarbonate and saturated sodium chloride solutions. Dry the solution over sodium sulfate, filter, and evaporate the solvent in vacuo to yield the crude β-ketoester. Further purification can be achieved by distillation.[8]

References

- 1. Claisen condensation - Wikipedia [en.wikipedia.org]

- 2. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ch21: Acylation of ketones [chem.ucalgary.ca]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4031130A - Aliphatic β-keto esters - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Molecular Formula C9H16O3

This technical guide provides a comprehensive overview of isomers corresponding to the molecular formula C9H16O3, with a primary focus on the well-characterized oxononanoic acids. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on the chemical properties, biological activities, relevant signaling pathways, and experimental protocols for these compounds.

Introduction to C9H16O3 Isomers

The molecular formula C9H16O3 represents a diverse range of chemical structures, including various positional isomers of oxononanoic acid, as well as other ester and lactone derivatives. Among these, the oxononanoic acids have garnered significant scientific interest due to their roles in biological processes, ranging from lipid metabolism and cellular signaling to flavor chemistry. This guide will primarily focus on the synthesis, properties, and biological implications of 2-, 4-, 5-, and 9-oxononanoic acid.

Physicochemical Properties of Oxononanoic Acid Isomers

The physicochemical properties of the different oxononanoic acid isomers vary based on the position of the oxo (keto) group along the nonanoic acid backbone. These properties are crucial for understanding their chemical reactivity, biological membrane permeability, and interactions with molecular targets. A summary of key computed properties is presented in Table 1.

| Property | 2-Oxononanoic Acid | 4-Oxononanoic Acid | 5-Oxononanoic Acid | 9-Oxononanoic Acid |

| IUPAC Name | 2-oxononanoic acid[1] | 4-oxononanoic acid[2] | 5-oxononanoic acid[3] | 9-oxononanoic acid |

| Synonyms | 2-Ketopelargonic acid[1] | 4-Oxopelargonic acid, 3-caproyl propionic acid[2] | 4-n-valeryl butyric acid[3] | Azelaaldehydic acid, Azelaic semialdehyde[4] |

| CAS Number | 13139-94-1[1] | 6064-52-4[2] | 3637-15-8[3] | 2553-17-5[4] |

| Molecular Weight ( g/mol ) | 172.22[1] | 172.22[2] | 172.22[3] | 172.22[4] |

| XLogP3 | 2.7[1] | 1.3[2] | 1.1[3] | - |

| Topological Polar Surface Area (Ų) | 54.4[1] | 54.4[2] | 54.4[3] | - |

Biological Activities and Signaling Pathways

The biological activities of C9H16O3 isomers are diverse. 9-Oxononanoic acid, in particular, has been the subject of extensive research for its role in cellular signaling and lipid metabolism.

9-Oxononanoic Acid (9-ONA)

9-ONA is a naturally occurring lipid peroxidation product derived from the autoxidation of linoleic acid.[5] It has been identified as a signaling molecule that can induce platelet aggregation, a critical process in thrombosis and cardiovascular disease.[6][7]

9-ONA stimulates the activity of phospholipase A2 (PLA2), a key enzyme that initiates the arachidonate cascade.[6][7] PLA2 hydrolyzes membrane phospholipids to release arachidonic acid, which is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane A2 (TxA2).[6] TxA2 is a potent vasoconstrictor and promoter of platelet aggregation.[6][7] The induction of this pathway by 9-ONA highlights its potential role in the pathophysiology of atherothrombosis.[6]

In addition to its role in platelet aggregation, 9-ONA has been shown to affect lipid metabolism in the liver. Oral administration of 9-ONA to rats resulted in a decrease in de novo fatty acid synthesis and an increase in the activity of carnitine palmitoyltransferase, an enzyme involved in fatty acid β-oxidation.[5]

Topical application of 9-oxononanoic acid is reported to have anti-inflammatory and acne-reducing properties.[8]

4-Oxononanoic Acid

4-Oxononanoic acid is primarily known for its role as a flavor precursor in the food and beverage industry. It is a key intermediate in the biotransformation to γ-nonalactone, a compound that contributes to the aroma of certain fruits and wines.[9] This conversion is carried out by microorganisms such as Saccharomyces cerevisiae during fermentation.[9] 4-Oxononanoic acid has also been identified in tobacco.[9]

Quantitative Biological Data

The dose-dependent effects of 9-ONA on phospholipase A2 activity and thromboxane B2 production in human blood have been quantified, as summarized in Table 2.

| Concentration of 9-ONA (µM) | PLA2 Activity (M/min/ml) | Thromboxane B2 Production (ng/L) |

| 0 (Control) | 11.43 ± 0.22 | 61 ± 18 |

| 3 | 12.23 ± 0.28 | 822 ± 38 |

| 9 | 13.14 ± 0.42 | 967 ± 72 |

| Data from a study on human blood incubated under a nitrogen atmosphere.[6][10] |

Spectroscopic Data

The structural elucidation of C9H16O3 isomers relies on various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

9-Oxononanoic Acid

-

Mass Spectrometry: The mass spectrum of the ethyl ester of 9-oxononanoic acid has been reported.[13] The NIST WebBook entry for the methyl ester of 9-oxononanoic acid also includes its mass spectrum.[14] For 9-ONA itself, mass spectrometry data from a supplier indicates an M-H peak at 171.2 and an M+HAC-H peak at 231.2.[15]

-

Gas Chromatography: The NIST WebBook provides gas chromatography data for 9-oxononanoic acid.[16]

4-Oxononanoic Acid

-

NMR Spectroscopy: The carboxylic acid proton of 4-oxononanoic acid is predicted to have a chemical shift in the range of 9-13 ppm in ¹H NMR spectroscopy.[9]

-

Infrared Spectroscopy: The IR spectrum of 4-oxononanoic acid exhibits characteristic absorption bands for the carboxylic acid carbonyl group (around 1710 cm⁻¹) and the ketone carbonyl group (around 1715 cm⁻¹).[9]

-

Mass Spectrometry: The molecular ion peak for 4-oxononanoic acid appears at a mass-to-charge ratio of 172.[9] Common fragmentation patterns include the loss of carbon dioxide and alpha-cleavage adjacent to the carbonyl group.[9] Predicted collision cross-section data for various adducts are also available.[17]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of C9H16O3 isomers.

Synthesis of 9-Oxononanoic Acid

A common method for the synthesis of 9-ONA involves the oxidation of oleic acid.[15] A detailed protocol is described in the study of 9-ONA's effect on PLA2 activity:

-

Oleic acid is first oxidized to dihydroxystearic acid using potassium permanganate.

-

The resulting dihydroxystearic acid is then further oxidized with potassium periodate to yield a mixture of pelargonaldehyde and 9-oxononanoic acid.

-

The two products are separated using silica gel column chromatography. Pelargonaldehyde is eluted with 20% diethyl ether in hexane, followed by the elution of 9-ONA with 60% diethyl ether in hexane.

-

The purified 9-ONA is then recrystallized from water to achieve a purity of >95% as determined by HPLC.[15]

A two-step enzymatic cascade has been developed for the green synthesis of 9-ONA from linoleic acid:

-

Step 1: Lipoxygenase Reaction: Linoleic acid is converted to 9S-hydroperoxy-octadecadienoic acid (9S-HPODE) using the enzyme 9S-lipoxygenase.

-

Step 2: Hydroperoxide Lyase Reaction: The intermediate, 9S-HPODE, is then cleaved by the enzyme 9/13-hydroperoxide lyase to yield 9-oxononanoic acid. This one-pot process can achieve a yield of up to 73%.

Assay for 9-ONA-induced PLA2 Activity and TxB2 Production

The following protocol was used to quantify the effects of 9-ONA on human blood:

-

Sample Preparation: Fresh human blood is collected and incubated in open centrifugation tubes at 37°C for specified time intervals (e.g., 0, 10, 20, 40 minutes) to allow for lipid peroxidation. For experiments with synthesized 9-ONA, it is added to fresh blood and incubated. Control experiments are conducted under a nitrogen atmosphere to prevent oxidation.

-

Serum Separation: After incubation, the blood is centrifuged at 3000 x g for 3 minutes at 4°C to separate the serum.

-

PLA2 Activity Assay: The activity of phospholipase A2 in the serum is measured using a commercially available assay kit.

-

Thromboxane B2 Measurement: The concentration of thromboxane B2 (a stable metabolite of TxA2) in the serum is determined using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Lipid Peroxidation Analysis: The extent of lipid peroxidation can be assessed by measuring the peroxide value (PV) and the concentration of thiobarbituric acid reactive substances (TBARS) in the serum.

-

9-ONA Quantification: The concentration of 9-ONA in the serum can be determined by HPLC analysis.[10]

Synthesis of 4-Oxononanoic Acid

General methods for the synthesis of 4-oxononanoic acid include:

-

Oxidation of Nonanoic Acid: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce the ketone at the C-4 position.[9]

-

Ester Hydrolysis: Saponification of a corresponding ester of 4-oxononanoic acid using a base such as sodium hydroxide, followed by acidification to yield the carboxylic acid.

Conclusion

The molecular formula C9H16O3 encompasses a variety of isomers with distinct and significant biological roles. 9-Oxononanoic acid, a product of lipid peroxidation, is a notable signaling molecule involved in the arachidonate cascade and platelet aggregation, with potential implications for cardiovascular health. In contrast, 4-oxononanoic acid serves as a key precursor in the formation of important flavor compounds. Further research into the diverse isomers of C9H16O3 is warranted to fully elucidate their biological functions and potential therapeutic or industrial applications. The detailed experimental protocols and data presented in this guide provide a solid foundation for future investigations in this area.

References

- 1. 2-Oxononanoic acid | C9H16O3 | CID 259793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Oxononanoic acid | C9H16O3 | CID 22433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Oxononanoic acid | C9H16O3 | CID 5282980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. larodan.com [larodan.com]

- 5. caymanchem.com [caymanchem.com]

- 6. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 9-oxononanoic acid | 2553-17-5 [chemicalbook.com]

- 9. Buy 4-Oxononanoic acid | 6064-52-4 [smolecule.com]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. NP-MRD: Showing NP-Card for 9-Oxononanoic acid (NP0044542) [np-mrd.org]

- 13. researchgate.net [researchgate.net]

- 14. Nonanoic acid, 9-oxo-, methyl ester [webbook.nist.gov]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. 9-Oxononanoic acid [webbook.nist.gov]

- 17. PubChemLite - 4-oxononanoic acid (C9H16O3) [pubchemlite.lcsb.uni.lu]

Ethyl pivaloylacetate safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of Ethyl Pivaloylacetate

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for all laboratory chemicals is paramount. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to this compound (CAS No. 17094-34-7), a common β-ketoester used in organic synthesis.

Hazard Identification and Classification

This compound is classified as a combustible liquid.[1][2] The primary hazard associated with this chemical is its flammability when exposed to heat or ignition sources.[1][2] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is designated with the hazard statement H227: Combustible liquid.[2]

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[3]

-

P403+P235: Store in a well-ventilated place. Keep cool.[3]

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C9H16O3 | [4][5] |

| Molecular Weight | 172.22 g/mol | [4][5] |

| Appearance | Clear, colorless to light yellow liquid | [2][4] |

| Boiling Point | 88 - 90 °C / 190.4 - 194 °F | [2][4] |

| Flash Point | 78 °C / 172.4 °F (closed cup) | [2] |

| Density | 0.967 g/cm³ at 20 °C | [2][4] |

| Refractive Index | n20/D 1.432 | [4] |

| Water Solubility | 6146 mg/L at 25 °C (estimated) | [6] |

| Vapor Pressure | 0.4 mmHg at 25 °C (estimated) | [6] |

Handling and Storage

Proper handling and storage are critical to minimize the risks associated with this compound.

Handling:

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][7]

-

Ensure adequate ventilation in the work area to avoid inhalation of vapors.[1] Local exhaust ventilation may be necessary for some operations.[3]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Keep the chemical away from open flames, hot surfaces, and all sources of ignition.[1][2]

-

Use non-sparking tools and take precautionary measures against static discharge.[3]

-

Ground and bond containers and receiving equipment during transfer.[3]

-

Handle in accordance with good industrial hygiene and safety practices.[1]

Storage:

-

The appropriate storage class code for this combustible liquid is 10.

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

| Control Parameter | Recommendation | Source |

| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended. | [3] |

| Eye/Face Protection | Use safety glasses with side shields or chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [1] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Disposable nitrile gloves can provide short-term protection. | [1][7] |

| Respiratory Protection | If engineering controls are insufficient to maintain airborne concentrations below exposure limits, an approved respirator should be worn. | [3][7] |

| General Hygiene | Handle in accordance with good industrial hygiene and safety practice. | [1] |

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation occurs, get medical attention.[1][2] Promptly remove contaminated clothing.[8]

-

Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or symptoms occur, get medical attention.[2][8] If breathing has stopped, perform artificial respiration.[8]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1][2]

Fire-Fighting Measures

As a combustible liquid, specific procedures must be followed in the event of a fire.

-

Suitable Extinguishing Media: Use water spray, water mist, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][10] Water mist may be used to cool closed containers.[1]

-

Specific Hazards: The material is combustible and containers may explode when heated.[1][2] Vapors may form explosive mixtures with air.[9]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[1][2]

Accidental Release Measures

A systematic approach is necessary to safely manage spills.

-

Personal Precautions: Ensure adequate ventilation.[1] Remove all sources of ignition.[1] Use personal protective equipment as required.[1]

-

Environmental Precautions: Prevent the product from entering drains, as it should not be released into the environment.[1][2]

-

Methods for Containment and Clean-up: For spills, use a non-combustible absorbent material like sand or earth to soak up the liquid.[9] Sweep up and shovel the material into suitable, closed containers for disposal.[1]

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. chempoint.com [chempoint.com]

- 4. This compound | 17094-34-7 [chemicalbook.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. ethyl 4,4,4-trimethyl acetoacetate, 17094-34-7 [thegoodscentscompany.com]

- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. fishersci.ca [fishersci.ca]

- 10. apcbkk.com [apcbkk.com]

An In-depth Technical Guide to Ethyl Pivaloylacetate: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl pivaloylacetate (EPAA), a versatile β-ketoester with significant applications in chemical synthesis and as a key building block in the development of pharmaceuticals. This document details its commercial availability from various suppliers, provides in-depth synthetic protocols, and explores its utility in enzymatic reactions relevant to drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels typically range from 97% to over 99%, with pricing varying based on grade and volume.

Table 1: Commercial Suppliers of this compound